N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
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Overview
Description
N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a tetrahydropyran ring, and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Tetrahydropyran Ring Formation: The tetrahydropyran ring is synthesized via cyclization reactions, often using acid or base catalysts.
Coupling Reactions: The pyridine and tetrahydropyran intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- N-(pyridin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
Uniqueness
N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and selectivities in biological systems, making it a compound of interest for targeted research and applications.
Properties
IUPAC Name |
2-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-13-2-1-6-17-11-13)12-3-7-18-15(10-12)22-14-4-8-21-9-5-14/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPVGGXEGZMZAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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